Cas no 1261873-19-1 (3-Amino-2-methoxybenzyl bromide)

3-Amino-2-methoxybenzyl bromide 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-methoxybenzyl bromide
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- インチ: 1S/C8H10BrNO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5,10H2,1H3
- InChIKey: KUZBFGBIYQZIAF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC=C(C=1OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 35.2
3-Amino-2-methoxybenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015000988-250mg |
3-Amino-2-methoxybenzyl bromide |
1261873-19-1 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015000988-500mg |
3-Amino-2-methoxybenzyl bromide |
1261873-19-1 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015000988-1g |
3-Amino-2-methoxybenzyl bromide |
1261873-19-1 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
3-Amino-2-methoxybenzyl bromide 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
3-Amino-2-methoxybenzyl bromideに関する追加情報
3-Amino-2-Methoxybenzyl Bromide: A Comprehensive Overview
3-Amino-2-methoxybenzyl bromide, with the CAS number 1261873-19-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group at the 3-position and a methoxy group at the 2-position on the benzene ring, with a benzyl bromide moiety attached. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
The synthesis of 3-amino-2-methoxybenzyl bromide typically involves multi-step organic reactions, often starting from readily available aromatic compounds. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly. Researchers have explored various catalysts, such as palladium complexes and enzymes, to optimize the reaction conditions, thereby reducing costs and improving yields.
In terms of chemical properties, 3-amino-2-methoxybenzyl bromide exhibits interesting reactivity due to the electron-donating effects of the methoxy group and the nucleophilic nature of the amino group. These properties make it a valuable intermediate in the construction of bioactive molecules. For instance, it has been used in the synthesis of heterocyclic compounds, which are known for their potential pharmacological activities.
Recent studies have highlighted the role of 3-amino-2-methoxybenzyl bromide in medicinal chemistry. Its ability to act as a precursor for drug candidates has been explored in various therapeutic areas, including anti-inflammatory agents and anticancer drugs. The methoxy group enhances solubility and bioavailability, while the amino group provides sites for further functionalization, making this compound a promising building block for drug development.
The application of 3-amino-2-methoxybenzyl bromide extends beyond pharmaceuticals. It has also been utilized in materials science for the development of advanced polymers and coatings. The bromine atom in its structure allows for easy substitution reactions, enabling the incorporation of this compound into polymer backbones with tailored properties.
In conclusion, 3-amino-2-methoxybenzyl bromide, with its unique structure and versatile reactivity, continues to be a focal point in chemical research. Its potential applications in drug design, materials science, and other areas are driving ongoing investigations into its properties and uses. As new synthetic methods and applications emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.
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